BOMA vs. Chloro Analog (Compound 2): A 2-Fold Increase in mGluR5 Antagonist Potency
BOMA (Compound 7) demonstrates a 2-fold improvement in potency compared to its close structural analog, Compound 2, in an in vitro assay measuring mGluR5 antagonism. The substitution of a chloro group (Compound 2) with a methoxy group (BOMA) results in a lower IC50 value, indicating higher affinity and potency at the target receptor [1].
| Evidence Dimension | In vitro potency (IC50) against human mGluR5 |
|---|---|
| Target Compound Data | 3 nM |
| Comparator Or Baseline | Compound 2 (chloro analog) = 6 nM |
| Quantified Difference | 2-fold lower IC50 (higher potency) |
| Conditions | Functional assay measuring antagonist activity at human mGluR5 receptors in a cell-based system [1] |
Why This Matters
The 2-fold higher potency means a lower concentration of BOMA is required to achieve the same level of receptor blockade, which can be critical for reducing off-target effects in complex biological systems or for cost-effectiveness in large-scale studies.
- [1] Wang B, Vernier JM, Rao S, Chung J, Anderson JJ, Brodkin JD, Jiang X, Gardner MF, Yang X, Munoz B. Discovery of novel modulators of metabotropic glutamate receptor subtype-5. Bioorg Med Chem. 2004 Jan 2;12(1):17-21. View Source
